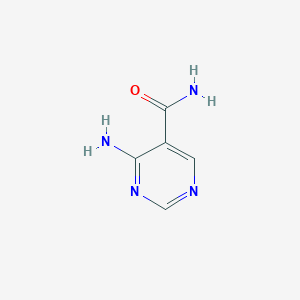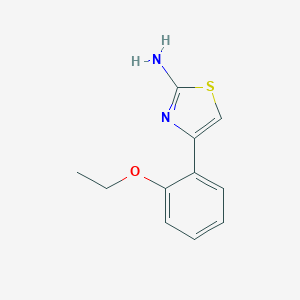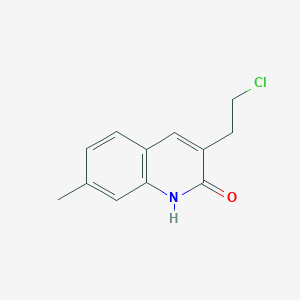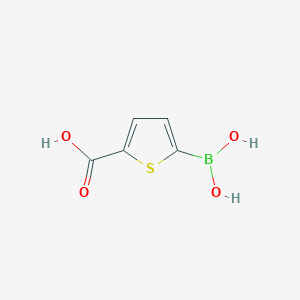
N-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylethanesulfonamide (N-PEA) is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonamide derivative and has been found to have a wide range of applications in various fields of research.
Mechanism of Action
N-phenylethanesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from converting carbon dioxide to bicarbonate ions, which are essential for maintaining the pH of tissues and organs.
Biochemical and Physiological Effects:
N-phenylethanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce intraocular pressure in the eye, which makes it a potential treatment for glaucoma. It has also been found to have anticonvulsant effects, which make it a potential treatment for epilepsy. Additionally, N-phenylethanesulfonamide has been found to have anticancer properties, making it a potential treatment for various types of cancer.
Advantages and Limitations for Lab Experiments
N-phenylethanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through recrystallization. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of N-phenylethanesulfonamide is that it can be toxic in high doses, which requires careful handling in lab experiments.
Future Directions
There are several future directions for research on N-phenylethanesulfonamide. One potential area of research is the development of N-phenylethanesulfonamide derivatives that have improved pharmacological properties. Another potential area of research is the investigation of the role of N-phenylethanesulfonamide in various diseases, such as cancer and epilepsy. Additionally, the development of new methods for synthesizing N-phenylethanesulfonamide could lead to improved yields and purity.
Conclusion:
N-phenylethanesulfonamide is a sulfonamide derivative that has been extensively used in scientific research for its ability to inhibit carbonic anhydrase enzymes. Its unique properties have made it a potential treatment for various diseases such as glaucoma, epilepsy, and cancer. However, careful handling is required due to its toxicity in high doses. Future research on N-phenylethanesulfonamide could lead to the development of new treatments for various diseases and improved methods for synthesizing this compound.
Synthesis Methods
The synthesis of N-phenylethanesulfonamide involves the reaction of aniline with ethanesulfonyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-phenylethanesulfonamide has been extensively used in scientific research for its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating the pH of various tissues and organs in the body. Inhibition of these enzymes has been found to have therapeutic potential in various diseases such as glaucoma, epilepsy, and cancer.
properties
CAS RN |
2225-19-6 |
|---|---|
Product Name |
N-phenylethanesulfonamide |
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
N-phenylethanesulfonamide |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
IQVSWLPEOQMCQD-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)

